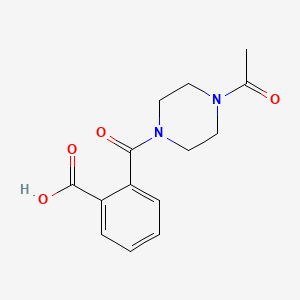
2-(4-acetylpiperazine-1-carbonyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-acetylpiperazine-1-carbonyl)benzoic Acid” is a chemical compound with the empirical formula C14H16N2O4 . It has a molecular weight of 276.29 .
Molecular Structure Analysis
The molecular structure of “2-(4-acetylpiperazine-1-carbonyl)benzoic Acid” can be represented by the SMILES stringCC(=O)N1CCN(CC1)C(=O)c2ccccc2C(O)=O . This indicates that the molecule contains an acetylpiperazine group attached to a benzoic acid group . Physical And Chemical Properties Analysis
“2-(4-acetylpiperazine-1-carbonyl)benzoic Acid” is a solid at room temperature . It has a molecular weight of 276.29 and its empirical formula is C14H16N2O4 .Applications De Recherche Scientifique
Synthesis of Derivatives
A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized . These derivatives are characterized as novel and effective, improving the structure-activity relationships about the substituents in the hydrophobic pocket .
Inhibition of Poly ADP-Ribose Polymerases (PARP-1)
These derivatives have been successful in characterizing as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors . PARP-1 is a key protein involved in DNA repair and programmed cell death, and its inhibition is a promising strategy for the treatment of cancer.
Antiproliferative Activity
The derivatives have shown good antiproliferative activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on wild cells (MCF-7) using PARP kit assay and MTT method . This indicates that these derivatives have high selectivity and targeting.
Structure-Activity Relationship Studies
The structure-activity relationship of the substituents in the hydrophobic pocket has been studied using these derivatives . This research has led to a better understanding of how changes in the structure of these compounds can affect their biological activity.
Molecular Docking Studies
The molecular docking method was used to explore the binding mode of these compounds and PARP-1 . This study implied that the formation of a hydrogen bond was essential for PARP-1 inhibition activities.
The introduction of strong electronegative groups (like a furan ring) or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity . This strategy could be applied in further research.
Mécanisme D'action
Target of Action
The primary target of 2-(4-acetylpiperazine-1-carbonyl)benzoic Acid is Poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP-1, by binding to the hydrophobic pocket (AD binding sites) of the protein . The formation of a hydrogen bond between the compound and PARP-1 is essential for its inhibitory activities .
Biochemical Pathways
The inhibition of PARP-1 by 2-(4-acetylpiperazine-1-carbonyl)benzoic Acid affects the DNA repair pathway. PARP-1 is a crucial player in the base excision repair (BER) pathway, a key pathway responsible for repairing single-strand breaks in DNA . By inhibiting PARP-1, the compound impairs the BER pathway, leading to the accumulation of DNA damage and ultimately cell death .
Pharmacokinetics
The compound’s inhibitory activity against parp-1 and its selectivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits strong inhibitory effects on PARP-1 enzyme . It also shows good antiproliferative activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on MCF-7 cells, indicating high selectivity and targeting .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-acetylpiperazine-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-4-2-3-5-12(11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGGXZAKFAXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




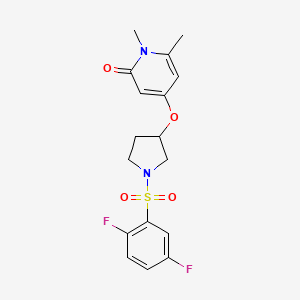
![4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)
![Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl](/img/structure/B2863078.png)
![2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2863080.png)
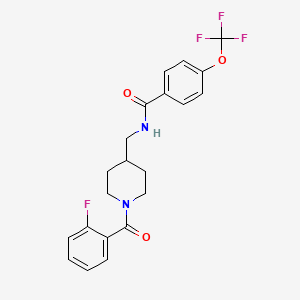
![1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2863086.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2863087.png)
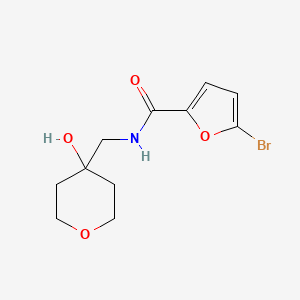
![1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2863090.png)
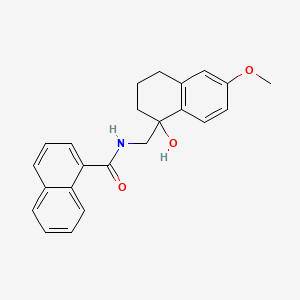
![N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2863094.png)